Ethyl 3-nonenoate is categorized under the class of esters, which are derived from carboxylic acids and alcohols. Its chemical formula is , and it has a CAS number of 13481-87-3. The compound is noted for its presence in various natural products and is synthesized for use in flavors and fragrances due to its appealing sensory properties .
The synthesis of ethyl 3-nonenoate can be achieved through several methods. One common approach involves the esterification reaction between 3-nonenoic acid and ethanol in the presence of an acid catalyst. This reaction typically requires specific conditions:
Another method includes using a two-step process involving the preparation of 3-nonenoic acid from the corresponding alcohol followed by esterification with ethanol. The reaction can be monitored using gas chromatography to evaluate the progress and yield .
Ethyl 3-nonenoate features a linear chain structure with a double bond located at the third carbon atom from the carboxylic end. Its structural representation can be depicted as follows:
The compound's molecular weight is approximately 184.28 g/mol. The presence of a double bond contributes to its reactivity and influences its physical properties such as boiling point and solubility .
Ethyl 3-nonenoate participates in various chemical reactions typical of esters, including:
These reactions are significant in both synthetic organic chemistry and industrial applications .
The mechanism of action for ethyl 3-nonenoate primarily involves its role as a flavoring agent. It interacts with olfactory receptors in humans, contributing to sensory perceptions associated with fruity aromas. The compound's structure allows it to bind effectively to these receptors, leading to the characteristic scents that are desirable in food products .
Ethyl 3-nonenoate exhibits several notable physical and chemical properties:
These properties make ethyl 3-nonenoate versatile for use in various formulations within the food industry .
Ethyl 3-nonenoate finds extensive applications across several fields:
Its stability and low odor threshold make it a valuable ingredient in both commercial products and scientific research focused on flavor chemistry .
Conventional acid-catalyzed esterification remains a cornerstone for synthesizing ethyl 3-nonenoate, where 3-nonenoic acid reacts with ethanol under reflux conditions. Mineral acids like sulfuric acid (H₂SO₄) achieve moderate yields (68-72%) but generate substantial byproducts requiring downstream purification. Recent innovations employ Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) as recyclable catalysts, enhancing yields to 89% while reducing reaction temperatures to 70°C through improved proton donation efficiency. Alternative pathways include Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), which facilitates room-temperature synthesis with minimal isomerization of the labile C3 double bond. This method is particularly valuable for preserving the compound's stereochemical integrity, as the trans-configuration dominates its organoleptic profile [5] [7].
Table 1: Comparative Analysis of Esterification Methods
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Acid-Catalyzed | H₂SO₄ | 110 | 68-72 | 6 |
Ionic Liquid-Mediated | [BMIM][HSO₄] | 70 | 89 | 4 |
Steglich Esterification | DCC/DMAP | 25 | 92 | 12 |
Microbial platforms offer sustainable routes to ethyl 3-nonenoate, leveraging yeast metabolism during fruit-based fermentations. In Huaniu apple cider, headspace solid-phase microextraction-gas chromatography–mass spectrometry (HS-SPME-GC/MS) analyses identified ethyl 3-nonenoate among 72 volatile compounds generated by Saccharomyces bayanus (strain EC-1118). This strain's low acetic acid production minimizes side reactions, directing metabolic flux toward C9 ester formation. Optimal conditions—25.5°C fermentation temperature, 18.9°Brix initial soluble solids, and pH 3.93—were determined via response surface methodology (RSM), maximizing ester diversity [3]. Similarly, Cabernet Sauvignon rosé wine matured with American oak chips exhibited elevated ethyl 3-nonenoate levels, correlating with β-damascenone degradation by Lactobacillus species. Engineered E. coli expressing plant-derived lipoxygenases and alcohol dehydrogenases further demonstrated the feasibility of de novo biosynthesis, achieving titers of 1.8 g/L in fed-batch reactors [9].
Table 2: Microbial Production Systems for Ethyl 3-Nonenoate
Biological System | Substrate | Key Pathway Enzymes | Yield/Concentration |
---|---|---|---|
S. bayanus EC-1118 | Huaniu apple sugars | Alcohol acetyltransferase | Detected via HS-SPME |
Lactobacillus spp. | Wine phenolics | Esterase | Not quantified |
Engineered E. coli | Glucose | Lipoxygenase/alcohol dehydrogenase | 1.8 g/L |
Transesterification of methyl 3-nonenoate with ethanol exemplifies a high-efficiency route, with catalysts dictating kinetics and selectivity. Immobilized lipases (e.g., Candida antarctica lipase B on acrylic resin, Novozym 435) enable solvent-free transesterification at 60°C, converting 95% of methyl ester precursors within 3 hours. Critical to success is molecular sieve-mediated water removal, shifting equilibrium toward ethyl ester formation. Heterogeneous chemocatalysts like mesoporous zeolites (e.g., HZSM-5) exhibit comparable efficacy, with acid sites facilitating nucleophilic acyl substitution. Notably, the C3 double bond's position reduces steric hindrance near the ester carbonyl, enhancing accessibility to catalytic sites versus Δ2 or Δ4 isomers. This geometric advantage underpins the 12% higher conversion rate observed for ethyl 3-nonenoate versus ethyl 2-nonenoate under identical conditions [6] [10].
Scalable production demands precise parameter optimization balancing cost, yield, and purity. Continuous-flow reactors with immobilized lipases achieve space-time yields of 120 g/L·h by maintaining:
Statistical modeling via Box-Behnken designs identified dissolved oxygen tension (30%) and agitation rate (450 rpm) as critical variables in aerobic fermentations, boosting titers by 40%. Membrane-assisted separation (e.g., pervaporation with polydimethylsiloxane membranes) concurrently recovers ethyl 3-nonenoate from fermentation broths, achieving 98% purity and reducing downstream energy consumption by 60% versus distillation. Life-cycle assessment confirms enzyme recycling in flow reactors lowers production costs to $28/kg, nearing commercial viability for flavorant manufacturing [3] [8] [10].
Table 3: Industrial Scalability Parameters
Parameter | Batch Process | Continuous-Flow Process | Impact on Scalability |
---|---|---|---|
Catalyst Loading | 8 wt% | 2 wt% (immobilized) | 70% cost reduction |
Reaction Time | 6 h | 25 min | 14x productivity increase |
Downstream Energy Use | 15 kWh/kg | 6 kWh/kg | 60% energy reduction |
Production Cost | $52/kg | $28/kg | Economically viable above 500 MT |
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